

Bpc 157 administration routes in research (subcutaneous, intraperitoneal)

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Compound of Interest

Compound Name: Bpc 157

Cat. No.: B8210758

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Application Notes and Protocols for BPC 157 Administration in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous and intraperitoneal administration routes for the synthetic peptide **BPC 157** in a research context. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of key signaling pathways and experimental workflows.

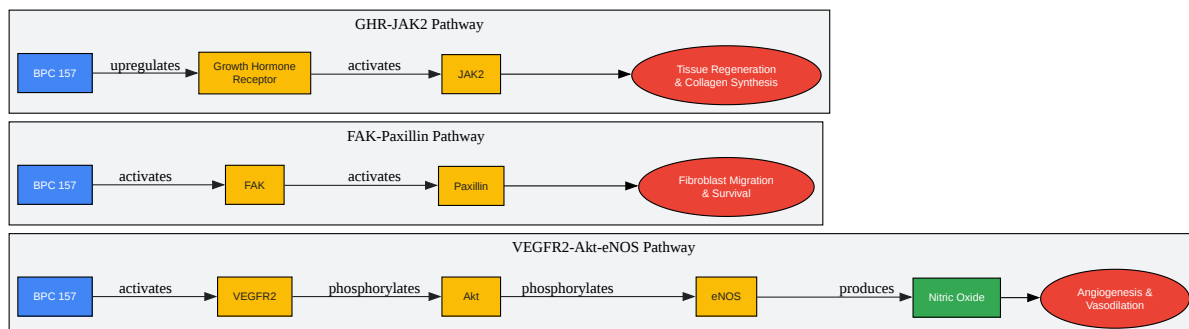
Introduction to BPC 157

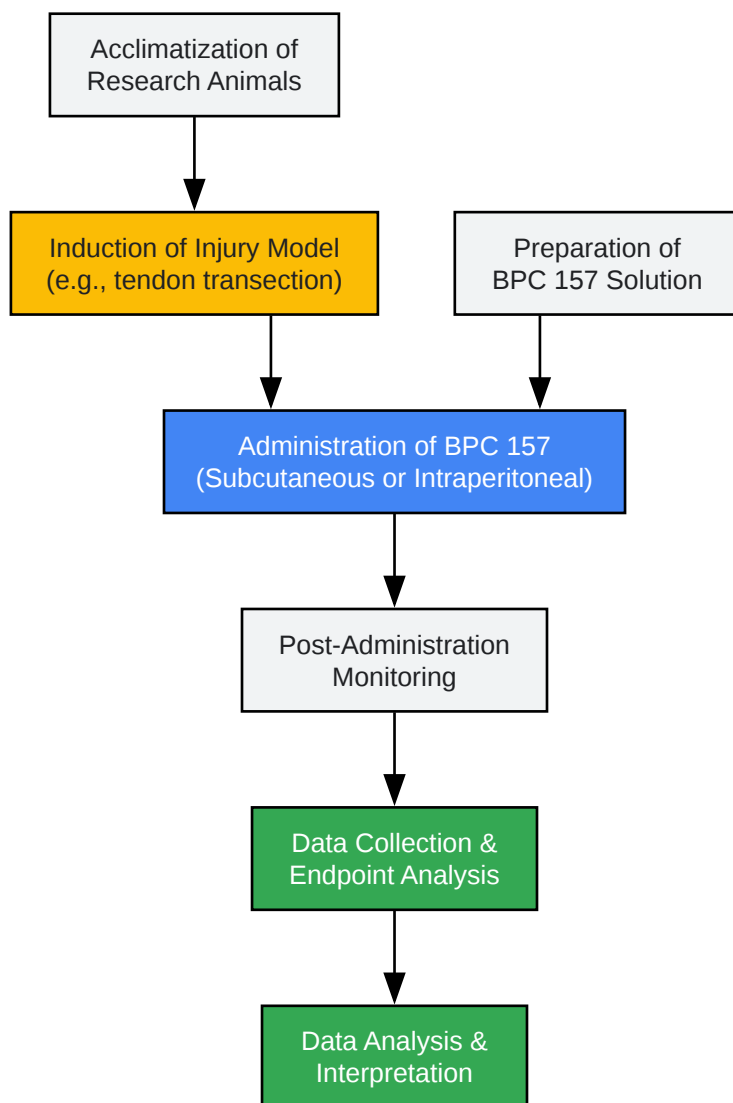
Body Protective Compound 157 (**BPC 157**) is a pentadecapeptide derived from a protein found in human gastric juice.[1] It has demonstrated significant therapeutic potential in preclinical models, exhibiting regenerative effects in various tissues, including muscle, tendon, ligament, bone, and the gastrointestinal tract.[2][3][4][5] Its mechanism of action is multifactorial, involving the modulation of several key signaling pathways to promote tissue healing, angiogenesis, and reduce inflammation.[2][6][7] The choice of administration route is a critical aspect of experimental design, with subcutaneous and intraperitoneal injections being two of the most common methods in animal research.

Signaling Pathways Modulated by BPC 157

BPC 157 exerts its therapeutic effects by influencing several key cellular signaling pathways involved in tissue repair and angiogenesis.

- **VEGFR2-Akt-eNOS Pathway:** **BPC 157** has been shown to activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).^{[7][8]} This activation leads to a downstream signaling cascade involving the phosphorylation of Akt (Protein Kinase B) and endothelial Nitric Oxide Synthase (eNOS).^[7] The subsequent increase in nitric oxide (NO) bioavailability promotes vasodilation, endothelial cell survival, and the formation of new blood vessels (angiogenesis), which are crucial for tissue healing.^{[6][7]}
- **FAK-Paxillin Pathway:** In the context of tendon healing, **BPC 157** has been shown to activate the Focal Adhesion Kinase (FAK) and paxillin signaling pathway.^[9] This pathway is critical for cell adhesion, migration, and proliferation. By activating FAK and paxillin, **BPC 157** promotes the migration and survival of tendon fibroblasts, which are essential cells for tendon repair and collagen production.^[9]
- **Growth Hormone Receptor (GHR) and JAK2 Signaling:** Research indicates that **BPC 157** can increase the expression of Growth Hormone Receptors (GHR) and activate the Janus Kinase 2 (JAK2) signaling pathway in the presence of growth hormone.^{[7][10]} This suggests that **BPC 157** may enhance the cellular response to growth hormone, further promoting fibroblast proliferation, collagen synthesis, and overall tissue regeneration.^[7]





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